5,7,3'-三羟基-4'-甲氧基-8-异戊烯基黄烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

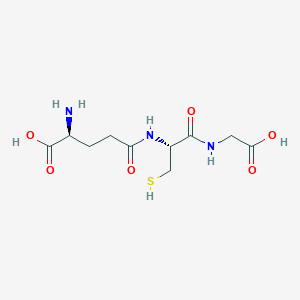

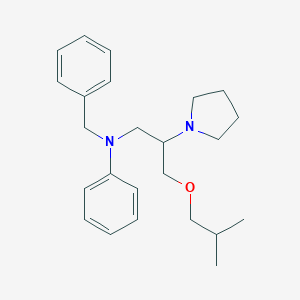

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is a flavonoid compound . It is found in the barks of Azadirachta indica . It is a potent ABCG2 inhibitor with an IC50 of 6.6 μM .

Molecular Structure Analysis

The molecular formula of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is C21H22O6 . Its average mass is 370.396 Da and its monoisotopic mass is 370.141632 Da .Chemical Reactions Analysis

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is a potent ABCG2 inhibitor . ABCG2 is a protein that is known to contribute to multidrug resistance in cancer cells. By inhibiting this protein, the compound could potentially enhance the effectiveness of certain cancer treatments.Physical And Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Antioxidant Activity

This compound is known to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cell Cycle Arrest

It has been found to induce G1-phase cell cycle arrest . This means it can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs. This can be useful in cancer treatment, where the goal is often to stop the uncontrolled growth and division of cells.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory properties . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. Anti-inflammatory compounds can help to reduce this inflammation and alleviate associated symptoms.

NF-κB Activation Suppression

It has been shown to suppress NF-κB activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Cholesterol Biosynthesis Reduction

This compound has been found to reduce cholesterol biosynthesis . High levels of cholesterol can lead to atherosclerosis, a condition where plaque builds up in the arteries and can cause heart disease. By reducing cholesterol biosynthesis, this compound could potentially help to prevent these conditions.

Lipid Peroxidation Inhibition

It has been shown to inhibit lipid peroxidation . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases, including atherosclerosis and cancer.

Neuroprotection Against Oxidative Damage

The compound has demonstrated neuroprotective effects against neuronal oxidative damage . Oxidative stress is believed to be involved in the development of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By protecting neurons from oxidative damage, this compound could potentially help to prevent or slow the progression of these diseases.

Potential Applications in Cancer Treatment

Some studies suggest that this compound could have potential applications in cancer treatment . It has been shown to induce apoptosis in breast cancer cells and inhibit cell proliferation and angiogenesis . These properties could make it a valuable tool in the fight against cancer.

作用机制

Target of Action

The primary target of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, also known as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is the ABCG2 protein . This protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in multidrug resistance in cancer cells .

Mode of Action

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone acts as a potent inhibitor of the ABCG2 protein . It interacts with this protein and inhibits its function, with an IC50 value of 6.6 μM . This inhibition can lead to increased intracellular concentrations of chemotherapeutic drugs, enhancing their cytotoxic effects .

Biochemical Pathways

The inhibition of the ABCG2 protein affects the drug efflux pathway . ABCG2 is known to pump various chemotherapeutic drugs out of cancer cells, contributing to multidrug resistance . By inhibiting ABCG2, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can increase the intracellular concentrations of these drugs, thereby enhancing their cytotoxic effects .

Result of Action

The inhibition of the ABCG2 protein by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can result in increased intracellular concentrations of chemotherapeutic drugs . This can enhance the cytotoxic effects of these drugs, potentially improving the effectiveness of chemotherapy .

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRKJMLXLVCUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)